2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
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Overview
Description
2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the bicyclic structure.
Introduction of Functional Groups: The tert-butyl and ethyl groups are introduced through esterification reactions. This involves reacting the bicyclic core with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and tert-butyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bicyclic core, especially at the carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique bicyclic structure makes it a valuable building block in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
Due to its potential biological activity, this compound is investigated for its therapeutic properties. It may serve as a lead compound in the development of new medications for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity, ensuring selective interaction with biological targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Uniqueness
Compared to similar compounds, 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a more potent and selective agent in various applications.
This detailed overview provides a comprehensive understanding of 2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[221]heptane-2,3-dicarboxylate, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8-,9+,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGBCBVSRQVMV-LMLFDSFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2C[C@@H](N1C(=O)OC(C)(C)C)C[C@H]2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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